molecular formula C13H6ClF3O B1323922 2-Chloro-3',4',5',-trifluorobenzophenone CAS No. 746651-94-5

2-Chloro-3',4',5',-trifluorobenzophenone

Cat. No.: B1323922
CAS No.: 746651-94-5
M. Wt: 270.63 g/mol
InChI Key: MNKKLDZGIKCDAZ-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6ClF3O It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’,4’,5’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 3,4,5-trifluorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., base catalysts like triethylamine).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Derivatives with substituted nucleophiles.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

2-Chloro-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3’,4’,5’-trifluorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Lacks the fluorine substitutions, resulting in different chemical properties and reactivity.

    3’,4’,5’-Trifluorobenzophenone:

    2-Chloro-4’,5’-difluorobenzophenone: Similar structure but with one less fluorine atom, leading to variations in its chemical behavior.

Uniqueness

2-Chloro-3’,4’,5’-trifluorobenzophenone is unique due to the combination of chlorine and multiple fluorine substitutions on the benzophenone core. This unique substitution pattern imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-chlorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKKLDZGIKCDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641446
Record name (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-94-5
Record name (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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